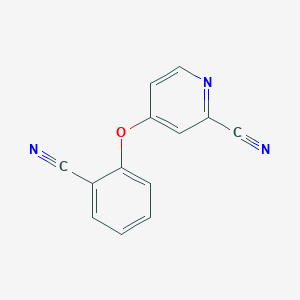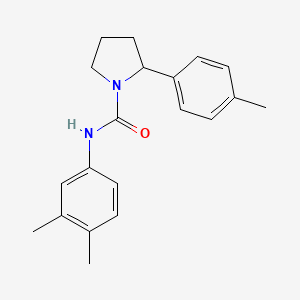
3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a heterocyclic molecule that contains both pyrazine and benzimidazole rings.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and glycogen synthase kinase 3 (GSK-3). These enzymes play crucial roles in various physiological processes such as cell cycle regulation, signal transduction, and glucose metabolism. Therefore, the inhibition of these enzymes by this compound can potentially lead to the development of novel therapeutics for various diseases such as cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine involves the inhibition of various enzymes such as CDKs, MAPKs, and GSK-3. The binding of this compound to these enzymes leads to the disruption of their normal function, which ultimately leads to the inhibition of various physiological processes such as cell cycle regulation, signal transduction, and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory activity against various enzymes. This compound has been shown to exhibit potent inhibitory activity against CDKs, MAPKs, and GSK-3, which play crucial roles in various physiological processes such as cell cycle regulation, signal transduction, and glucose metabolism. Therefore, the inhibition of these enzymes by this compound can potentially lead to various biochemical and physiological effects such as cell cycle arrest, apoptosis, and altered glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine in lab experiments include its potent inhibitory activity against various enzymes, its heterocyclic structure, and its potential applications in drug discovery and development. However, the limitations of using this compound in lab experiments include its high cost, its low solubility in aqueous solutions, and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
3. Elucidation of the molecular mechanism of action of this compound against various enzymes.
4. Development of novel analogs of this compound with improved potency and selectivity.
5. Investigation of the potential toxicity of this compound in vivo.
6. Evaluation of the pharmacokinetic properties of this compound in vivo.
7. Investigation of the potential applications of this compound in combination with other drugs or therapies.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound exhibits potent inhibitory activity against various enzymes such as CDKs, MAPKs, and GSK-3, which play crucial roles in various physiological processes. Therefore, the inhibition of these enzymes by this compound can potentially lead to the development of novel therapeutics for various diseases. The future directions for the research on this compound include further optimization of the synthesis method, investigation of its potential applications in the treatment of various diseases, and development of novel analogs with improved potency and selectivity.
Synthesemethoden
The synthesis method of 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine involves a multistep process that starts with the synthesis of 5-bromo-1-methylbenzimidazole. This compound is then reacted with 2-bromo-3-nitropyrazine to produce the desired product. The purity of the compound is then verified using various analytical techniques such as NMR spectroscopy and HPLC.
Eigenschaften
IUPAC Name |
3-(5-bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5/c1-18-9-3-2-7(13)6-8(9)17-12(18)10-11(14)16-5-4-15-10/h2-6H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNLYXRVDIJTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)
![1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide](/img/structure/B7560233.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)
![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)


![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)


